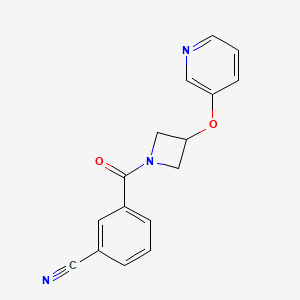

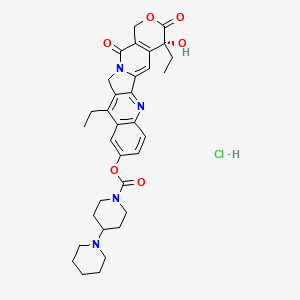

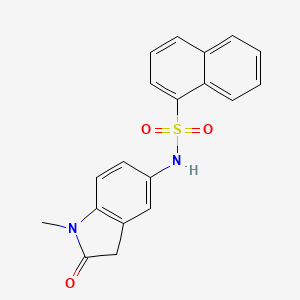

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a heterocyclic compound that contains a pyridine ring, an azetidine ring, and a benzonitrile group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Applications De Recherche Scientifique

Ring Expansion and Synthesis of Functionalized Pyrrolidines

A notable application of compounds related to 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile in scientific research involves the synthesis of functionalized pyrrolidines through ring expansion of 2-(α-hydroxyalkyl)azetidines. This process, which can be achieved using thionyl chloride or methanesulfonyl chloride, results in stereospecific rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. The presence of added nucleophiles during this rearrangement allows for the stereospecific incorporation of these nucleophiles at C-3, suggesting a versatile method for synthesizing pyrrolidine derivatives with various functional groups (Durrat et al., 2008).

Synthesis of Substituted Pyrrolidines via Ammonium Ylide Shifts

Another important research application is the synthesis of substituted pyrrolidines through one-carbon ring expansion of azetidines via ammonium ylide [1,2]-shifts. This method, facilitated by the presence of catalytic Cu(acac)2, allows for selective ring expansion over other potential rearrangements, demonstrating a simple and efficient route to a variety of substituted pyrrolidines (Bott et al., 2009).

Applications in Nicotinic Acetylcholine Receptor Binding

Research into the binding properties of azetidine derivatives to nicotinic acetylcholine receptors (nAChRs) represents a significant application. The azetidine derivative A-85380 has been identified as a potent and selective ligand for the human alpha4beta2 nAChR subtype. Its fluoro derivative, F-A-85380, shows high affinity for these receptors, making it a promising candidate for positron emission tomography (PET) imaging of nAChRs in the brain. This application underscores the potential of azetidine derivatives in neuroscientific research and the development of diagnostic tools for neurological conditions (Doll et al., 1999).

Novel Synthesis Routes to Tetrahydroazepinones

The cobalt carbonyl-catalyzed carbonylation of azetidines has been developed as a novel synthesis route to pyrrolidinones and, for 2-vinylazetidines, to seven-membered-ring tetrahydroazepinones. This method showcases good functional group tolerance and offers a high-yield and regioselective approach for the synthesis of these cyclic compounds, highlighting the utility of azetidines in accessing diverse heterocyclic structures (Roberto & Alper, 1989).

Mécanisme D'action

Mode of Action

It’s known that azetidines, which are four-membered n-heterocyclic compounds, are synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Azetidines are known to be valuable targets for synthesis and have been used as important raw materials, intermediates, and catalysts in organic synthesis .

Propriétés

IUPAC Name |

3-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-8-12-3-1-4-13(7-12)16(20)19-10-15(11-19)21-14-5-2-6-18-9-14/h1-7,9,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHCHDHVIMGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

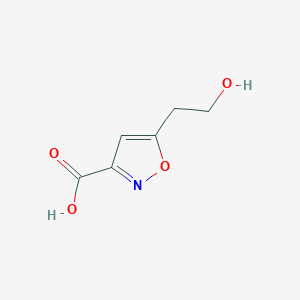

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide](/img/structure/B2943629.png)

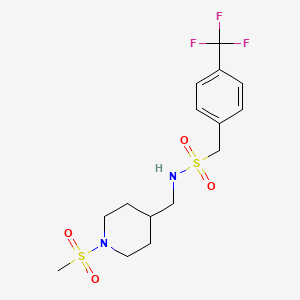

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2943631.png)

![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)

![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)

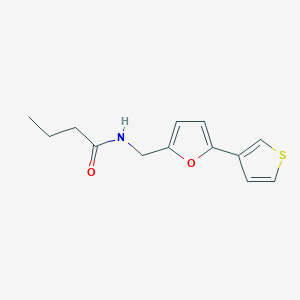

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)